molecular formula C12H15FO2 B8378664 4-(3-Fluorophenyl)butyric acid ethyl ester

4-(3-Fluorophenyl)butyric acid ethyl ester

Cat. No. B8378664
M. Wt: 210.24 g/mol
InChI Key: YAWNJIZIQADTDV-UHFFFAOYSA-N
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Patent
US08119842B2

Procedure details

Crude 4-(3-fluorophenyl)butyric acid ethyl ester (10.5-kg), water (15.8 L) and 50% NaOH (12.0 kg) were charged to a reactor and stirred at 50° C. for 2 hours. The hydrolysis generated a mild exotherm to 55° C. The biphasic mixture became monophasic. Completion of the hydrolysis was confirmed by LC. The reaction mixture was cooled to 20° C. and washed with hexanes 15 kg (containing antistatic agent “ASA 3”) to remove 3′3-difluorobiphenyl impurity generated in the previous step. After phase separation the aqueous layer was acidified with 37% concentrated HCl (16.7 kg), keeping the exotherm below 40° C. Upon cooling the aqueous layer was extracted with MTBE (15 kg in three 5 kg extractions). The solvent was removed by vacuum distillation and excess MTBE removed with a hexane strip. The resulting 4-(3-fluoro-phenyl)-butyric acid (8.83 kg) was removed from the reactor as an oil and used without further purification: MS (M+1)=182; H1 NMR (300 MHz): δ ppm (CDCl3): 1.965 (2H, p, J=4.9, 2.47 hz), 2.37 (2H, t, J=2.47 Hz), 2.66 (2H, t, J=2.45), 6.87 (2H, m), 6.95 (1H, d, J=2.63), 7.22 (1H, m) 11.2(0.2H, bs).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
15.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)C.[OH-].[Na+]>O>[F:14][C:10]1[CH:9]=[C:8]([CH2:7][CH2:6][CH2:5][C:4]([OH:15])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCC1=CC(=CC=C1)F)=O
Name
Quantity
12 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 55° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
WASH
Type
WASH
Details
washed with hexanes 15 kg (containing antistatic agent “ASA 3”)
CUSTOM
Type
CUSTOM
Details
to remove 3′3-difluorobiphenyl impurity
CUSTOM
Type
CUSTOM
Details
After phase separation the aqueous layer
CUSTOM
Type
CUSTOM
Details
the exotherm below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with MTBE (15 kg in three 5 kg extractions)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by vacuum distillation and excess MTBE
CUSTOM
Type
CUSTOM
Details
removed with a hexane strip
CUSTOM
Type
CUSTOM
Details
The resulting 4-(3-fluoro-phenyl)-butyric acid (8.83 kg) was removed from the reactor as an oil
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=C(C=CC1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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